4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester
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Overview
Description
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromophenyl group, two methyl groups, and two ester groups attached to a pyridine ring. The “d10” notation indicates that the compound is deuterated, meaning it contains deuterium atoms instead of hydrogen atoms, which can be useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzene, 2,6-dimethylpyridine, and diethyl malonate.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acids.
Scientific Research Applications
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving deuterated compounds to trace metabolic pathways.
Medicine: Potential use in drug development and pharmacokinetic studies due to its deuterated nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions with biological molecules, while the deuterated ester groups can influence the compound’s stability and metabolic pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester: Similar structure but with a chlorine atom instead of bromine.
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Methyl Ester: Similar structure but with methyl ester groups instead of diethyl ester groups.
Uniqueness
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester is unique due to its deuterated nature, which can provide advantages in stability and tracing studies. The presence of the bromophenyl group also offers distinct reactivity compared to other halogenated derivatives.
Properties
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVXLILNSZSXPW-JKSUIMTKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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